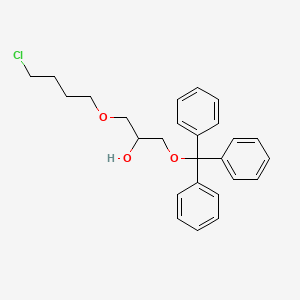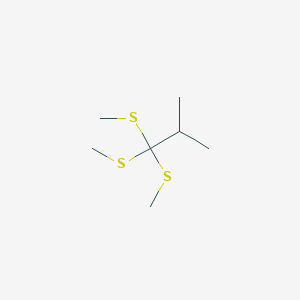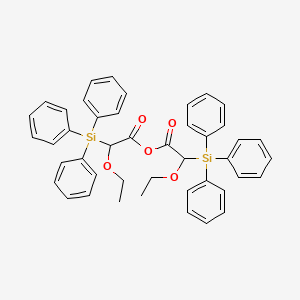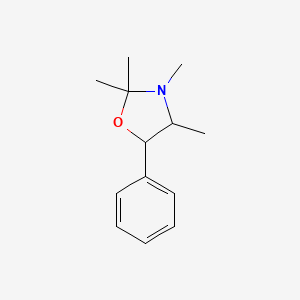
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorobutoxy group and a triphenylmethoxy group attached to a propan-2-OL backbone
Méthodes De Préparation
The synthesis of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobutanol with triphenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the propan-2-OL moiety, resulting in the final compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols and alkanes.
Substitution: The chlorobutoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. The products of these reactions include substituted amines and thiols.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway.
Applications De Recherche Scientifique
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it useful in biochemical assays.
Medicine: The compound has potential applications in drug development and pharmaceutical research. Its unique properties may contribute to the design of new therapeutic agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL can be compared with other similar compounds, such as:
1-(4-Chlorobutoxy)-3-(phenylmethoxy)propan-2-OL: This compound has a similar structure but with a phenylmethoxy group instead of a triphenylmethoxy group. The presence of the triphenylmethoxy group in this compound contributes to its unique properties and applications.
1-(4-Chlorobutoxy)-3-(methoxy)propan-2-OL: This compound has a methoxy group instead of a triphenylmethoxy group. The triphenylmethoxy group in this compound enhances its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89448-63-5 |
|---|---|
Formule moléculaire |
C26H29ClO3 |
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
1-(4-chlorobutoxy)-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C26H29ClO3/c27-18-10-11-19-29-20-25(28)21-30-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,28H,10-11,18-21H2 |
Clé InChI |
DHBHWNWMRGKEHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)


![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
